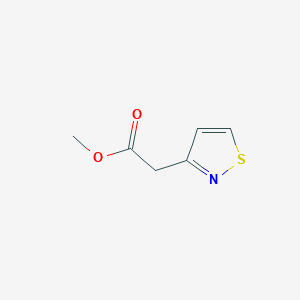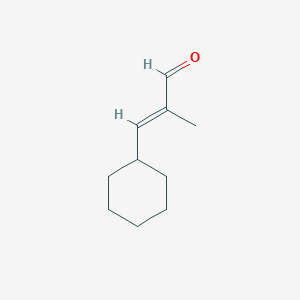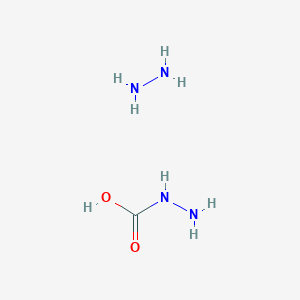
Hydrazine;hydrazinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine;hydrazinecarboxylic acid is a compound that consists of hydrazine and hydrazinecarboxylic acid. Hydrazine is a simple nitrogen compound with the formula N₂H₄, while hydrazinecarboxylic acid is a derivative of hydrazine with the formula CH₄N₂O₂. This compound is known for its reactivity and is used in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrazine;hydrazinecarboxylic acid can be synthesized through several methods. One common method involves the reaction of hydrazine with carbon dioxide under controlled conditions to form hydrazinecarboxylic acid. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where hydrazine and carbon dioxide are combined in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or crystallization processes to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazine;hydrazinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrogen gas and water.
Reduction: It can be reduced to form ammonia and other nitrogen-containing compounds.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitrogen gas and water.
Reduction: Ammonia and other nitrogen-containing compounds.
Substitution: Various halogenated derivatives of hydrazinecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Hydrazine;hydrazinecarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.
Biology: It is used in the study of enzyme mechanisms and as a tool for probing biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of hydrazine;hydrazinecarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a nucleophile, reacting with electrophilic centers in enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Hydrazine;hydrazinecarboxylic acid can be compared with other similar compounds such as:
Hydrazine: A simpler nitrogen compound with the formula N₂H₄.
Carbazic acid: A monocarboxylic acid derived from hydrazine.
Hydrazones: Compounds formed by the reaction of hydrazine with aldehydes or ketones.
This compound is unique due to its combination of hydrazine and carboxylic acid functionalities, which confer distinct reactivity and applications compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
10195-79-6 |
|---|---|
Molekularformel |
CH8N4O2 |
Molekulargewicht |
108.10 g/mol |
IUPAC-Name |
hydrazine;hydrazinecarboxylic acid |
InChI |
InChI=1S/CH4N2O2.H4N2/c2-3-1(4)5;1-2/h3H,2H2,(H,4,5);1-2H2 |
InChI-Schlüssel |
BPLLFUVTGWVFBI-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(NN)O.NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


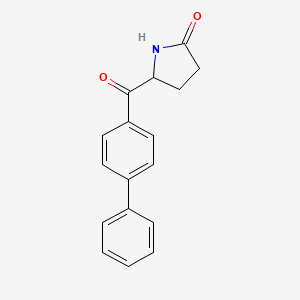
![4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14066322.png)
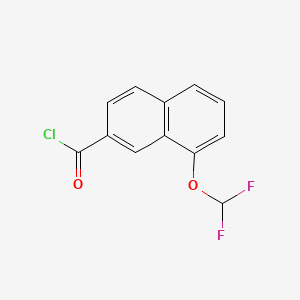
![[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066337.png)
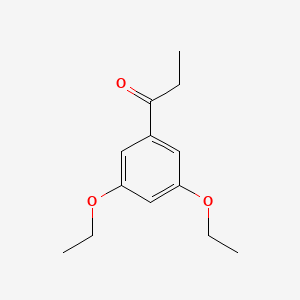
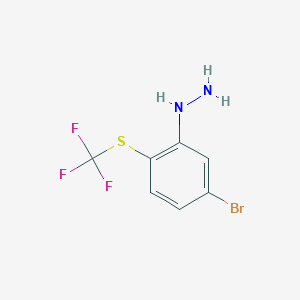
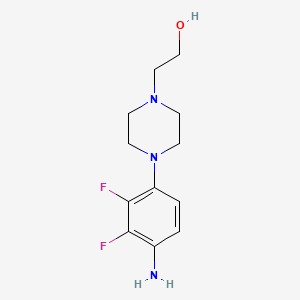
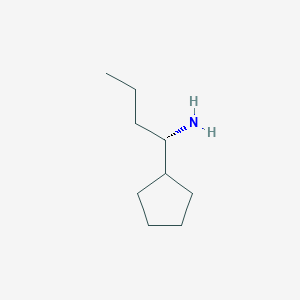
![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)


